![molecular formula C14H19N5O3S B2485780 ([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid CAS No. 1005592-03-9](/img/structure/B2485780.png)
([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterocyclic compounds, particularly those incorporating pyrazole and triazole rings, play a crucial role in the development of new therapeutic agents due to their versatile biological activities. These compounds have been investigated for their antimicrobial, antioxidant, and various other bioactivities, highlighting their significance in pharmaceutical chemistry (Govindaraju et al., 2012).
Synthesis Analysis
The synthesis of compounds like “[5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid” often involves multi-step reactions, starting from basic heterocyclic frameworks. A typical approach might involve the nucleophilic substitution reactions, condensation, or cycloaddition reactions, which allow for the introduction of various substituents to the core structure, tailoring the compound for specific biological activities (Chornous et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heteroatoms (nitrogen, sulfur, oxygen) within the rings, which significantly impacts their electronic properties and, by extension, their biological activity. Advanced spectroscopic methods such as NMR and mass spectrometry are crucial for elucidating these complex structures (Rossi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biomolecules through hydrogen bonding, ionic interactions, or covalent bonding, which can be pivotal for their biological activity. Their chemical stability, reactivity towards nucleophiles or electrophiles, and acid-base properties are key factors that influence their pharmacological profile (Kiyani, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are important for the compound's formulation into drug products. These properties are influenced by the molecular structure and can affect the compound's bioavailability and pharmacokinetics (Laroum et al., 2019).
Chemical Properties Analysis
Chemical properties like pKa, logP, and the presence of ionizable groups determine the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is essential for the optimization of the compound's pharmacological activity and minimizing its toxicity (Jethava et al., 2020).
科学的研究の応用
Synthesis Methods and Reactivity
The synthesis of azolylthioacetic acids, including compounds similar to [5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid, involves various methods. These methods encompass reactions of azoles containing the thiol group with haloacetic acids and their derivatives, nucleophilic substitution of halogen in haloazoles under the action of thioglycolic acid, and the addition of thioles to multiple bonds activated by electron-withdrawing groups. Azolylthioacetic acids and their derivatives are known for their diverse biological activities, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal properties, making the search for new bioactive compounds in this class promising (Chornous et al., 2016).
Biological Activity and Potential
1,2,4-triazole derivatives, which are structurally related to the compound , exhibit significant biological activities. They are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Modern chemistry is continually exploring more rational ways of synthesizing biologically active substances within this group, emphasizing the potential of 1,2,4-triazole derivatives in medicinal chemistry (Ohloblina, 2022).
Pyrazole derivatives, closely related to the compound , have shown substantial biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The significance of pyrazole derivatives in the field of agrochemical and pharmaceutical activities underlines the importance of this class of compounds in scientific research (Sheetal et al., 2018).
作用機序
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of this compound could be one or more proteins involved in these pathways.
Mode of action
The exact mode of action would depend on the specific target protein(s). Generally, pyrazole derivatives bind to their target proteins and modulate their activity, leading to downstream effects on cellular functions .
Biochemical pathways
Without specific information on the target protein(s), it’s hard to say which biochemical pathways would be affected. Given the wide range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Result of action
The cellular effects would depend on the specific target(s) and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis in cancer cells .
特性
IUPAC Name |
2-[[5-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-18-6-5-11(17-18)13-15-16-14(23-9-12(20)21)19(13)8-10-4-3-7-22-10/h5-6,10H,2-4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRTOWCIXKMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)
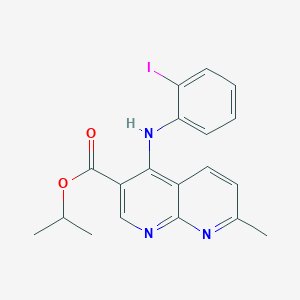
![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
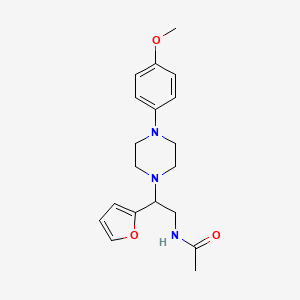
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)
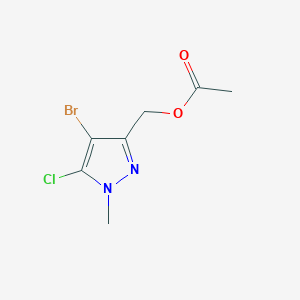
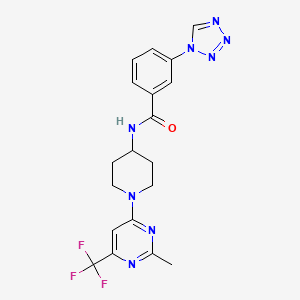
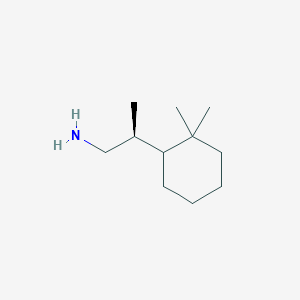
![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
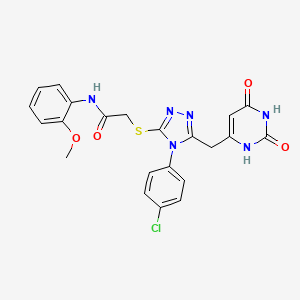
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
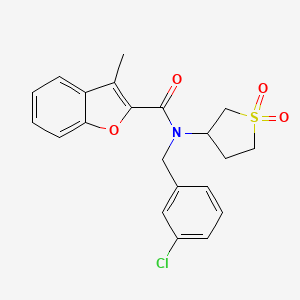
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)